Product packaging for 2-(3-tolyl)-4h-3,1-benzoxazin-4-one(Cat. No.:CAS No. 82525-38-0)

2-(3-tolyl)-4h-3,1-benzoxazin-4-one

Cat. No.: B5603727
CAS No.: 82525-38-0
M. Wt: 237.25 g/mol
InChI Key: QLLAOEHPWSMBGB-UHFFFAOYSA-N
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Description

2-(3-Tolyl)-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . It belongs to the 2-substituted 4H-3,1-benzoxazin-4-one family, a significant class of heterocyclic compounds recognized for a wide spectrum of medicinal and industrial applications . This benzoxazinone scaffold is highly valued in medicinal chemistry for its biological potential. Derivatives have been investigated as key intermediates for preparing 2,3-disubstituted 4(3H)-quinazolinone derivatives, which possess various medicinal properties . Research into related benzoxazinone compounds has demonstrated promising anticancer activity , with specific derivatives exhibiting significant cytotoxic and pro-apoptotic effects against human cervical cancer cell lines (HeLa) in vitro . Furthermore, the broader benzoxazinone class shows a diverse pharmacological profile, including activity as enzyme inhibitors (such as human leucocyte elastase and α-chymotrypsin antagonists), as well as antifungal and antibacterial agents . Other research avenues include their role as cannabinoid receptor (CB2) agonists for treating pathological pain and inflammation . The compound can be synthesized via cyclodehydration reactions. One efficient, green-chemistry approach uses an iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, enabling a one-pot synthesis at room temperature with high yield and simple workup . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B5603727 2-(3-tolyl)-4h-3,1-benzoxazin-4-one CAS No. 82525-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(17)18-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLAOEHPWSMBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82525-38-0
Record name 2-(3-TOLYL)-4H-3,1-BENZOXAZIN-4-ONE
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Advanced Synthetic Methodologies for 2 3 Tolyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Classical Cyclization and Condensation Pathways

The traditional synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-ones predominantly relies on cyclization and condensation reactions involving anthranilic acid and its derivatives. These methods are well-established and widely used due to their simplicity and the ready availability of starting materials.

Anthranilic Acid-Based Cyclodehydration Reactions

A cornerstone in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is the reaction of anthranilic acid with acylating agents, followed by cyclodehydration. uomosul.edu.iq The reaction of anthranilic acid with two equivalents of an acid chloride, such as 3-toluoyl chloride, in a pyridine (B92270) solution is a common method to produce the corresponding 2-aryl-3,1-benzoxazin-4-one derivative. uomosul.edu.iq The established mechanism for this transformation involves the initial acylation of the amino group of anthranilic acid by one mole of the acid chloride. The second mole of the acid chloride then reacts with the carboxylic group to form a mixed anhydride (B1165640), which subsequently undergoes cyclization with the loss of a molecule of the corresponding acid to yield the benzoxazinone (B8607429) ring system. uomosul.edu.iq

Another classical approach involves heating anthranilic acid or its substituted analogues with acetic anhydride, which typically leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq However, to introduce the 3-tolyl group at the 2-position, N-(3-toluoyl)anthranilic acid is required as the starting material. Refluxing this N-acyl anthranilic acid with a dehydrating agent like acetic anhydride facilitates the cyclization to form 2-(3-tolyl)-4H-3,1-benzoxazin-4-one. uomosul.edu.iqiau.ir

The use of other dehydrating agents has also been explored. For instance, phosphorus oxychloride has been employed in the reaction of equimolar quantities of anthranilic acid with nicotinic acid derivatives to produce the corresponding pyridyl derivatives of benzoxazinone. uomosul.edu.iq

Table 1: Examples of Anthranilic Acid-Based Cyclodehydration Reactions
Starting MaterialsReagents and ConditionsProductReference
Anthranilic acid and 3-toluoyl chloride (2 equiv.)PyridineThis compound uomosul.edu.iq
N-(3-toluoyl)anthranilic acidAcetic anhydride, refluxThis compound uomosul.edu.iqiau.ir
Anthranilic acid and nicotinic acid derivativesPhosphorus oxychloride2-(pyridyl)-4H-3,1-benzoxazin-4-one derivatives uomosul.edu.iq

Acylation-Driven Ring Closure Approaches

Acylation-driven ring closure represents a versatile strategy for the synthesis of this compound and its analogues. This approach typically involves the preparation of an N-acyl anthranilic acid intermediate, which is then cyclized to the desired benzoxazinone.

A well-established method involves the reaction of anthranilic acid with an acyl chloride, such as 3-toluoyl chloride, to form N-(3-toluoyl)anthranilic acid. uomosul.edu.iq This intermediate is subsequently cyclized by heating with a dehydrating agent like acetic anhydride. uomosul.edu.iqiau.ir This two-step process allows for the specific introduction of the desired substituent at the 2-position of the benzoxazinone ring.

Furthermore, the reaction of anthranilic acid with 4-arylidene-2-phenyl-5-(4H)-oxazolones has been reported to yield benzoxazinone derivatives. uomosul.edu.iq This reaction highlights the versatility of using different acylating precursors to construct the benzoxazinone scaffold.

Table 2: Acylation-Driven Ring Closure Methods for Benzoxazinone Synthesis
Acylating Agent/PrecursorSubstrateCyclization ConditionsKey FeaturesReference
3-Toluoyl chlorideAnthranilic acidFormation of N-(3-toluoyl)anthranilic acid followed by reflux with acetic anhydrideStepwise approach allowing for specific 2-substitution uomosul.edu.iqiau.ir
N-phthaloylglycine (acyl chloride derivative)Anthranilic acidReaction with triethylamine (B128534) followed by cyclization with cyanuric chlorideUtilizes a readily available and high-purity cyclization agent mdpi.comnih.gov
4-Arylidene-2-phenyl-5-(4H)-oxazolonesAnthranilic acidReaction conditions not specified in the abstractDemonstrates the use of alternative acylating precursors uomosul.edu.iq

Modern Catalytic and Green Chemistry Syntheses

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the emergence of modern catalytic and green chemistry approaches for the synthesis of this compound and its derivatives, which often offer advantages in terms of atom economy, reduced waste, and milder reaction conditions.

Transition Metal-Catalyzed Coupling and Carbonylation Strategies

Transition metal catalysis has revolutionized organic synthesis, and the construction of benzoxazinone rings is no exception. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for this purpose. organic-chemistry.orgacs.orgnih.gov One such strategy involves the carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a stable and easy-to-handle source of carbon monoxide. acs.orgnih.gov This method represents the first use of paraformaldehyde as a CO source in the palladium-catalyzed synthesis of heterocycles. acs.orgnih.gov

Another approach is the palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides, which provides a highly efficient and atom-economical route to 2-arylbenzoxazinones. organic-chemistry.org This heterogeneous catalysis method also allows for easy recovery and recycling of the palladium catalyst. organic-chemistry.org Furthermore, a simple and efficient palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides has been developed for the synthesis of benzoxazinones under mild conditions. umich.edu

Copper-catalyzed reactions have also been employed. A facile and efficient copper-catalyzed tandem intramolecular C-N coupling/rearrangement process provides another useful strategy for the construction of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org Additionally, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids offers a mild route to 2-substituted-4H-benzo[d] uomosul.edu.iqiau.iroxazin-4-ones. mdpi.com

Rhodium catalysis has also found application in the synthesis of benzoxazinones. A Rh(III)-catalyzed cascade dehydrative annulation reaction has been developed to access 2,5-disubstituted benzoxazine-4-ones. nih.gov

Table 3: Transition Metal-Catalyzed Syntheses of Benzoxazinones
CatalystSubstratesKey TransformationAdvantagesReference
PalladiumN-(o-bromoaryl)amides, paraformaldehydeCarbonylative cyclizationUse of a stable CO source acs.orgnih.gov
Palladium (heterogeneous)2-Iodoanilines, aryl iodidesCarbonylative couplingHigh atom economy, catalyst recyclability organic-chemistry.org
PalladiumAnthranilic acid, aryl bromidesCarbonylative cyclizationMild reaction conditions umich.edu
CopperN-(o-bromoaryl)amidesTandem intramolecular C-N coupling/rearrangementFacile and efficient organic-chemistry.org
Copper (CuCl)α-Keto acids, anthranilic acidsDecarboxylative couplingMild conditions mdpi.com
Rhodium (III)Not specifiedCascade dehydrative annulationAccess to 2,5-disubstituted products nih.gov

Organocatalytic and Solvent-Assisted Methods

In line with the principles of green chemistry, organocatalytic and solvent-assisted methods have been developed to minimize the use of hazardous reagents and solvents. ingentaconnect.com A mechanochemical approach using solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. organic-chemistry.orgorganic-chemistry.org This method employs 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618) for the rapid cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.org

The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has been explored as a green reaction medium. researchgate.net For instance, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction where the first step is the conventional synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride. tandfonline.comresearchgate.net The subsequent reaction of the benzoxazinone with a primary amine is then carried out in the DES. researchgate.net

Furthermore, a solvent-free synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones has been achieved by the cyclization of N-acyl anthranilic acid derivatives using dehydrating agents like silica (B1680970) gel or bentonite (B74815) clay upon heating. iau.ir This method avoids the use of toxic reagents like acetic anhydride and long reaction times. iau.ir

Intramolecular Functionalization via C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.orgrsc.orgacs.org This approach avoids the need for pre-functionalized substrates, thus shortening synthetic routes. In the context of benzoxazinone synthesis, intramolecular C-H activation has been utilized to construct the heterocyclic ring.

A palladium-catalyzed intramolecular controllable C-H activation strategy has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from N-alkyl-N-arylanthranilic acids using Ag₂O as an oxidant. mdpi.comnih.gov This method allows for the selective activation of a C(sp³)-H bond. By switching the oxidant to Cu(OAc)₂, the reaction pathway can be altered to produce carbazoles via C(sp²)-H activation. mdpi.com

An alternative cross-dehydrogenative coupling strategy for the selective functionalization of the C-H bond adjacent to a tertiary amine, followed by direct C-O bond formation, has also been developed. mdpi.com This transition-metal-free method uses N-iodosuccinimide to mediate the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, leading to 1,2-dihydro-benzoxazin-4-ones. mdpi.com

The development of these C-H activation strategies represents a significant advancement in the synthesis of complex heterocyclic structures like benzoxazinones, offering new avenues for molecular diversity with improved efficiency and sustainability. nih.govthieme-connect.com

Regioselective Synthesis of Substituted Analogues of this compound

The ability to selectively introduce substituents at specific positions on the this compound framework is crucial for developing new compounds with tailored biological activities and material characteristics. Researchers have devised various regioselective strategies to achieve this, focusing on both the 2-aryl substituent and the benzoxazinone core.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of additional aromatic and heteroaromatic moieties to the this compound structure can significantly influence its electronic and steric properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering high efficiency and regioselectivity.

One prominent strategy involves the palladium-catalyzed C-H bond activation, where the nitrogen atom of the benzoxazinone ring directs the catalyst to a specific ortho-position on the 2-aryl ring. This chelation-assisted approach allows for the direct olefination of 2-aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-one derivatives with activated olefins, leading to products with high regio- and stereoselectivity. researchgate.net For instance, the reaction of 2-arylbenzoxazinones with acrylates in the presence of a palladium catalyst can selectively introduce a vinyl group at the ortho-position of the 2-aryl substituent. researchgate.net

Furthermore, a novel one-pot palladium-catalyzed synthesis allows for the creation of 2-aryl- and 2-vinyl-4H-3,1-benzoxazin-4-ones from o-iodoaniline and unsaturated halides or triflates under a carbon monoxide atmosphere. This method provides good to high yields of the desired products. researchgate.net The reaction of equimolar amounts of anthranilic acid with nicotinic acid derivatives in the presence of phosphorus oxychloride has also been shown to produce pyridyl-substituted benzoxazinone derivatives. uomosul.edu.iq

Below is a table summarizing representative examples of the introduction of aromatic and heteroaromatic substituents on the 2-aryl-4H-3,1-benzoxazin-4-one scaffold.

Starting MaterialReagent(s)Catalyst/ConditionsProductYield (%)Reference
2-Aryl-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-oneButyl acrylate, Methyl acrylatePalladium catalystortho-Olefinated-4H-benzo[d] Current time information in Bangalore, IN.researchgate.netoxazin-4-one derivativesGood researchgate.net
o-IodoanilineUnsaturated halides or triflatesPd(PPh₃)₄, K₂CO₃, CO atmosphere2-Aryl- and 2-Vinyl-4H-3,1-benzoxazin-4-onesGood-High researchgate.net
Anthranilic acidNicotinic acid derivativesPhosphorus oxychloride2-(Pyridyl)-4H-3,1-benzoxazin-4-ones- uomosul.edu.iq
Anthranilic acid4-Arylidene-2-phenyl-5-(4H)-oxazolones-2-(Substituted-aryl)-4H-3,1-benzoxazin-4-one derivatives- uomosul.edu.iq

Table 1: Regioselective Introduction of Aromatic and Heteroaromatic Substituents

Functionalization at the Benzoxazinone Core

Direct functionalization of the benzoxazinone core offers another avenue for creating structural diversity. This can involve reactions that modify the heterocyclic ring itself or introduce substituents onto the fused benzene (B151609) ring.

The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with various nucleophiles is a common strategy. For instance, treatment with 2-aminophenol (B121084) or o-phenylenediamine (B120857) can lead to the formation of 3-(benzooxazol-2-yl) or 3-(benzimidazol-2-yl) propenone derivatives, respectively. raco.cat Aminolysis with primary or secondary amines results in the corresponding amides. raco.cat Furthermore, the reaction with hydroxylamine (B1172632) hydrochloride can furnish 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone derivatives. raco.cat

Bromination of the benzoxazinone scaffold has also been reported. The bromination of a 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one derivative afforded the corresponding dibromoanthranilic acid derivative, indicating a reaction on the benzene ring of the benzoxazinone core. raco.cat

Palladium-catalyzed intramolecular C-O bond formation has been utilized to access aryl- and alkyl-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which are structural isomers of the 4H-3,1-benzoxazin-4-one system. rsc.org Additionally, the reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with Grignard reagents can lead to either tertiary carbinols through addition to the carbonyl carbon and cleavage of the oxazinone ring, or to 4,4-disubstituted benzoxazines via dehydration of the initially formed carbinol. researchgate.net

The following table provides examples of functionalization reactions at the benzoxazinone core.

Starting MaterialReagent(s)ConditionsProduct(s)Reference
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneBromine-Dibromoanthranilic acid derivative raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one2-Aminophenol, o-Phenylenediamine-3-(Benzooxazol-2-yl)propenone, 3-(Benzimidazol-2-yl)propenone raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-onePrimary/Secondary amines-Corresponding amides raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneHydroxylamine hydrochloride-3-Hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone raco.cat
2-Substituted-4H-3,1-benzoxazin-4-oneGrignard reagents (e.g., RMgX)-Tertiary carbinols or 4,4-Disubstituted benzoxazines researchgate.net

Table 2: Functionalization at the Benzoxazinone Core

Chemical Reactivity and Transformation Mechanisms of 2 3 Tolyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Attack and Ring Opening Reactions.mdpi.com

The inherent reactivity of the 3,1-benzoxazin-4-one ring system is largely defined by the presence of two electrophilic centers, making it susceptible to nucleophilic attack. This interaction typically leads to the opening of the heterocyclic ring, providing a versatile intermediate that can be further manipulated. The specific site of nucleophilic attack and the subsequent reaction pathway are influenced by several factors, including the nature of the nucleophile and the reaction conditions.

Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazines, Amino Acids).umich.eduresearchgate.net

Nitrogen-based nucleophiles readily react with 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, leading to a variety of important chemical transformations.

Amines: The aminolysis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the tolyl derivative, with primary and secondary amines results in the formation of the corresponding N-substituted anthranilamides. raco.cat This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the oxazinone ring, followed by ring opening.

Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) is a cornerstone for the synthesis of 3-amino-quinazolin-4(3H)-ones. researchgate.netuomosul.edu.iq The initial nucleophilic attack by hydrazine on the C4-carbonyl group leads to ring opening, followed by an intramolecular cyclization involving the second nitrogen atom of the hydrazine and the C2 carbon of the intermediate. This transformation is a key step in the synthesis of various biologically active quinazolinone derivatives. researchgate.net For instance, the reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine and phenylhydrazine (B124118) yields 1,2,4-triazole (B32235) derivatives. thieme-connect.de

Amino Acids: The reactivity with amino acids provides a pathway to synthesize more complex, hybrid molecules incorporating both benzoxazinone (B8607429) and amino acid moieties. These reactions are crucial for creating compounds with potential pharmaceutical applications.

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Malononitrile).umich.edu

Carbon nucleophiles also engage in reactions with the benzoxazinone core, leading to the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with Grignard reagents offers a route to synthesize substituted quinolines. The nucleophilic addition of the Grignard reagent to the carbonyl group initiates a cascade of reactions, ultimately leading to the formation of the quinoline (B57606) ring system.

Malononitrile: Active methylene (B1212753) compounds like malononitrile, in the presence of a base, react with 2-substituted-3,1-benzoxazin-4-ones to yield intermediates that can cyclize to form 3-substituted 4-hydroxyquinolin-2(1H)-ones. uomosul.edu.iq

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thiosemicarbazides)

The interaction with sulfur-containing nucleophiles introduces sulfur atoms into the resulting molecular structures, leading to the formation of thio-derivatives.

Thiols: Thiols, being potent nucleophiles, can react with the benzoxazinone ring. msu.edulibretexts.org The reaction often involves the protonation of the benzoxazinone amine by the thiol, followed by the nucleophilic attack of the sulfide (B99878) on the methylene carbon, resulting in the ring opening of the oxazine (B8389632) ring. researchgate.net

Thiosemicarbazides: The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with thiosemicarbazide (B42300) can lead to the formation of 3-thiourido-3(4H)-quinazolinone derivatives. raco.cat This transformation involves the initial nucleophilic attack of the thiosemicarbazide followed by cyclization.

Conversion to Diverse Heterocyclic Systems (e.g., Quinazolinones, Pyrazolones).umich.edunih.gov

One of the most significant applications of this compound is its role as a precursor for the synthesis of a wide range of other heterocyclic compounds.

Quinazolinones: As previously mentioned, the reaction with hydrazine hydrate is a classic and efficient method for the synthesis of 3-amino-2-(3-tolyl)quinazolin-4(3H)-one. uomosul.edu.iqresearchgate.net These quinazolinone derivatives are a class of compounds with extensive pharmacological activities. nih.gov

Pyrazolones: The reaction of this compound with hydrazine derivatives can also lead to the formation of pyrazole-containing compounds. For example, some reactions can yield N-pyrazolyl anthranilic acid derivatives. raco.cat Furthermore, certain pyrazole-containing benzoxazinones can be used as intermediates in the synthesis of other complex molecules. chemicalbook.com

Electrophilic Aromatic Substitution on the Tolylic Moiety

Other Significant Chemical Transformations and Derivatizations

Beyond the reactions discussed above, this compound can undergo other transformations. For instance, bromination of a similar benzoxazinone derivative has been shown to afford a dibromo anthranilic acid derivative. raco.cat Such derivatizations can be used to further functionalize the molecule for the synthesis of more complex structures.

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is not widely available in the reviewed literature, the expected spectral characteristics can be inferred from studies on closely related 4H-3,1-benzoxazin-4-ones. uni.lunih.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzoxazinone (B8607429) core and the 3-tolyl substituent, in addition to a characteristic singlet for the methyl group protons. The protons on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) would typically appear as a complex multiplet system in the downfield region. The protons of the tolyl group would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns dependent on their substitution pattern. The methyl group on the tolyl ring would give rise to a singlet, likely in the range of δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide complementary information. Key resonances would include the carbonyl carbon (C4) of the oxazinone ring, expected at a significantly downfield chemical shift, and the C2 carbon, also in the downfield region. The spectrum would further display signals for the various aromatic carbons of the benzoxazinone and tolyl moieties. Differentiation between the various 4H-3,1-benzoxazin-4-ones and their precursor 2-acylaminobenzoic acids can be effectively achieved through the analysis of J(CH) coupling interactions in the carbonyl region of the spectrum. uni.lu

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling relationships between adjacent protons within the aromatic rings. HSQC would correlate each proton to its directly attached carbon atom. Finally, HMBC experiments would be crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the connectivity of the tolyl group to the C2 position of the benzoxazinone ring and for assigning the quaternary carbons.

A general study on various 4H-3,1-benzoxazin-4-ones has been conducted, providing a basis for these expected assignments. uni.lu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (Tolyl)~2.4~21
Aromatic (Tolyl)~7.2 - 8.0~125 - 140
Aromatic (Benzoxazinone)~7.5 - 8.3~118 - 148
C2-~158
C4-~162
C8a-~147
C5~8.2~128
C6~7.6~128
C7~7.9~137
C8~7.8~118

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the C=O (lactone) stretching vibration, typically observed in the region of 1750-1770 cm⁻¹. Another key absorption is due to the C=N stretching of the oxazine (B8389632) ring, which is expected to appear around 1630-1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the oxazinone ring would likely produce signals in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzene and tolyl rings would be observed in the 1450-1600 cm⁻¹ range. Furthermore, aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

For comparison, the related compound 2-phenyl-4H-3,1-benzoxazin-4-one shows characteristic IR absorptions at 1760 cm⁻¹ (C=O) and 1608 cm⁻¹ (C=N). mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch (Methyl)< 3000
C=O Stretch (Lactone)~1750 - 1770
C=N Stretch (Oxazine)~1630 - 1650
Aromatic C=C Stretch~1450 - 1600
C-O-C Stretch (Ether)~1200 - 1300

Note: This data is based on the expected vibrational modes for the given structure and is supported by data from similar compounds.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₅H₁₁NO₂. uni.lu The predicted monoisotopic mass is 237.07898 Da.

In mass spectrometry, the molecule is ionized and then fragmented. The analysis of these fragmentation patterns provides valuable structural information. While specific experimental fragmentation data for this compound is not detailed in the available literature, predicted data for various adducts is available. For instance, the [M+H]⁺ ion is predicted to have an m/z of 238.08626, and the [M+Na]⁺ ion is predicted at an m/z of 260.06820. uni.lu

The fragmentation of 2-aryl-4H-3,1-benzoxazin-4-ones generally proceeds through characteristic pathways. It is anticipated that the molecular ion peak [M]⁺ at m/z 237 would be observed. Key fragmentation steps would likely involve the loss of CO to form a radical cation, followed by further fragmentation of the heterocyclic ring and the tolyl substituent.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺238.08626
[M+Na]⁺260.06820
[M-H]⁻236.07170
[M]⁺237.07843

Source: PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Conformation

While a crystal structure for this compound has not been specifically reported in the searched literature, the crystal structure of the closely related 2-phenyl-4H-3,1-benzoxazin-4-one has been determined. researchgate.net In this analogue, the benzoxazinone fragment is nearly planar, and the phenyl ring is twisted at a slight dihedral angle relative to this plane. researchgate.net It is expected that this compound would adopt a similar conformation, with the tolyl ring being largely coplanar with the benzoxazinone system to maximize π-conjugation, potentially with a slight twist. The crystal packing would likely be stabilized by intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds.

Table 4: General Crystallographic Parameters for a Related Benzoxazinone

Parameter Value for 2-phenyl-4H-3,1-benzoxazin-4-one
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.3055 (16)
b (Å)3.8930 (4)
c (Å)20.445 (2)
β (°)94.946 (3)
Volume (ų)1055.1 (2)
Z4

Source: ResearchGate. researchgate.net This data is for a related compound and serves as an illustrative example.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical values based on the compound's molecular formula to confirm its purity and identity. The molecular formula of this compound is C₁₅H₁₁NO₂.

Based on this formula, the theoretical elemental composition can be calculated. While no experimental elemental analysis data for this specific compound was found in the search results, the theoretical values provide a benchmark for future experimental verification. For the related compound 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one (C₁₇H₁₀N₂O₄), the calculated and found values were in close agreement, demonstrating the utility of this technique. mdpi.com

Table 5: Theoretical Elemental Composition of this compound

Element Molecular Formula Calculated Percentage (%)
Carbon (C)C₁₅H₁₁NO₂75.94
Hydrogen (H)C₁₅H₁₁NO₂4.67
Nitrogen (N)C₁₅H₁₁NO₂5.90
Oxygen (O)C₁₅H₁₁NO₂13.49

Note: These are theoretical values calculated from the molecular formula.

Investigation of Biological and Pharmacological Activities in Vitro

Antimicrobial Properties

The antimicrobial potential of the 2-aryl-4H-3,1-benzoxazin-4-one class of compounds has been evaluated against a variety of microbial pathogens. These studies provide insight into the structure-activity relationships that govern their efficacy.

Research into derivatives of 2-aryl-4H-3,1-benzoxazin-4-one has demonstrated notable antibacterial activity. A study involving twenty derivatives tested against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and four Gram-negative strains (Shigella flexneri, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa) found that the nature of the substituent on the 2-aryl ring significantly influences efficacy. researchgate.net

For instance, the 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one derivative showed significant activity against Bacillus subtilis. researchgate.net Another closely related analog, 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, which is an isomer of the title compound, displayed significant activity against several Gram-negative bacteria, including Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net These findings suggest that the 2-aryl-4H-3,1-benzoxazin-4-one core is a promising framework for developing new bactericidal agents. researchgate.net While specific data for the 2-(3-tolyl) derivative was not detailed in this study, the activity of its isomer points to potential efficacy.

Table 1: Antibacterial Activity of Selected 2-Aryl-4H-3,1-benzoxazin-4-one Analogs

This table summarizes the reported antibacterial efficacy of compounds structurally related to 2-(3-tolyl)-4H-3,1-benzoxazin-4-one against various bacterial strains. Data sourced from researchgate.net.

CompoundBacterial StrainActivity Level
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneBacillus subtilis (Gram-positive)Significant
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-oneShigella flexneri (Gram-negative)Significant
Escherichia coli (Gram-negative)Significant
Pseudomonas aeruginosa (Gram-negative)Significant
Salmonella typhi (Gram-negative)Significant
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneStaphylococcus aureus (Gram-positive)Weak

While extensive data focuses on antibacterial properties, the broader class of benzoxazinones has been investigated for antifungal activity. For example, derivatives of the isomeric 1,4-benzoxazin-3-one scaffold have been shown to possess activity against various fungi. nih.govnih.gov However, specific in vitro studies detailing the antifungal spectrum and potency of this compound or its immediate 2-aryl analogs are not extensively available in the reviewed literature. Further research is required to determine its efficacy against fungal pathogens.

The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, research on related heterocyclic structures provides plausible hypotheses. Quantitative structure-activity relationship (QSAR) models of the isomeric 1,4-benzoxazin-3-ones suggest a potential multitarget mode of action. nih.gov For related benzothiazole (B30560) structures, docking studies have predicted that the inhibition of LD-carboxypeptidase, an enzyme crucial for cleaving peptide bonds in bacterial peptidoglycan, could be a possible mechanism of antibacterial activity. mdpi.com This inhibition would disrupt the synthesis and recycling of the bacterial cell wall, leading to cell death. mdpi.com It is hypothesized that 2-aryl-4H-3,1-benzoxazin-4-ones may operate through a similar mechanism, interfering with cell wall integrity, though this requires experimental validation.

Anticancer and Cytotoxic Potential

The cytotoxic effects of benzoxazinone (B8607429) derivatives against various cancer cell lines have been a key area of investigation, revealing their potential as scaffolds for novel anticancer therapeutics.

Studies on 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated their cytotoxic potential. Research on a close analog, 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, showed anticancer activity against the A549 human lung cancer cell line, with a reported IC₅₀ value of 65.43 ± 2.7 µg/mL. ubaya.ac.idresearchgate.net Another study investigating a family of 4H-benzo[d] nih.govresearchgate.netoxazines against four breast cancer cell lines (MCF-7, CAMA-1, SKBR-3, and HCC1954) found that compounds with an aryl substitution at the C-2 position had a notable inhibitory effect on cell proliferation. nih.gov The IC₅₀ values for these active benzoxazines ranged from as low as 0.09 µM in the SKBR-3 cell line to 157.4 µM in the MCF-7 line, indicating potent and differential activity. nih.gov This highlights the importance of the 2-aryl group, such as the tolyl group in the title compound, for cytotoxic activity.

Table 2: In Vitro Cytotoxicity of 2-Aryl-4H-3,1-benzoxazin-4-one Analogs

This table presents the 50% inhibitory concentration (IC₅₀) values for benzoxazinone analogs against various human cancer cell lines. Data sourced from ubaya.ac.idresearchgate.netnih.gov.

Compound / Compound FamilyCancer Cell LineCell Line TypeReported IC₅₀
2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-oneA549Human Lung Carcinoma65.43 ± 2.7 µg/mL
Family of 4H-benzo[d] nih.govresearchgate.netoxazinesMCF-7Breast Adenocarcinoma0.30 to 157.4 µM
CAMA-1Breast Adenocarcinoma0.16 to 139 µM
SKBR-3Breast Adenocarcinoma0.09 to 93.08 µM
HCC1954Breast Ductal Carcinoma0.51 to 157.2 µM

While direct evidence for this compound is limited, studies on related structures suggest that induction of apoptosis is a likely mechanism for its cytotoxic effects. A related compound, benzoxazinotropone, was found to induce apoptosis in human oral squamous cell carcinoma (HSC-2) cells, confirmed by the activation of caspase-3. nih.gov Similarly, 1,4-benzothiazine analogs, which share structural similarities with benzoxazinones, induce apoptosis through a complex series of events including the activation of caspases-8, -9, and -3, and the loss of mitochondrial membrane potential. nih.gov These findings strongly suggest that the cytotoxic activity of 2-aryl-4H-3,1-benzoxazin-4-ones observed in cancer cell lines is likely mediated through the activation of apoptotic signaling pathways, leading to programmed cell death. Further investigation is needed to confirm if these compounds also modulate the cell cycle.

Structure-Activity Relationships Governing Cytotoxicity

The cytotoxic effects of 2-aryl-4H-3,1-benzoxazin-4-ones are influenced by the nature and position of substituents on the aryl ring. Studies on various derivatives have shown that specific modifications can enhance their activity against cancer cells. For instance, the presence of a chlorine or methyl group on the phenyl ring at position R¹ can positively influence cytotoxic potency. nih.gov The shape and electronic character of substituents are crucial factors. nih.gov Research on a series of 6-chloro-1,1-dioxo-7-{4-[(4-R¹-phenyl)imino]-4H-3,1-benzoxazin-4-yl}-3-(substituted amino)-1,4,2-benzodithiazines highlighted that the shape (e.g., unsaturation) of the substituents at the R² position of the benzodithiazine ring system is important for cytotoxicity. nih.gov

In a study of eight benzoxazin-4-ones, two compounds demonstrated notable cytotoxicity against P388 cells. nih.gov One of these, a nitrobenzoxazin-4-one, also caused significant alterations in the cell cycle distribution of P388 cells. nih.gov This suggests that the introduction of a nitro group can be a key factor in the cytotoxic mechanism of this class of compounds. Further structural modifications based on these quantitative structure-activity relationship (QSAR) insights may lead to the development of more potent cytotoxic agents. nih.gov

Enzyme Inhibitory Activities

The this compound scaffold is a prominent feature in the study of enzyme inhibition, particularly targeting serine proteases.

Serine Protease Inhibition (e.g., Human Leukocyte Elastase, Cathepsin G, C1r)

The class of 3,1-benzoxazin-4-ones is recognized for its potent inhibition of various serine proteases. nih.gov These compounds act as acyl-enzyme inhibitors. nih.gov

Human Leukocyte Elastase (HLE): While direct data for this compound is not specified, related structures show significant activity. For example, 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one was found to rapidly acylate human leukocyte proteinase 3, a related neutrophil serine protease, with a Kᵢ value of 1.8 nM. nih.gov This highlights the potential of the benzoxazinone core to interact with and inhibit these types of enzymes.

Cathepsin G: A series of 4H-3,1-benzoxazin-4-ones have been identified as inhibitors of human cathepsin G. nih.govnih.gov The inhibitory potency is significantly influenced by substitutions on the benzoxazinone ring. A 6-methyl substitution, for instance, was shown to strongly increase the acylation rate. nih.gov The introduction of an aryl moiety into the 2-substituent can lead to compounds with Ki values in the nanomolar range for cathepsin G inhibition. nih.gov One study identified a 2-(furan-2-yl) derivative as a potent inhibitor with an IC₅₀ value of 0.84 ± 0.11 μM. nih.gov

C1r: The complement enzyme C1r, a serine protease, is another target for this class of compounds. google.comnih.gov A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as C1r inhibitors, with some showing improved potency and selectivity compared to reference compounds. nih.gov

Inhibition of Other Enzyme Classes (e.g., Monoacylglycerol Lipase, α-Chymotrypsin)

Beyond the well-documented inhibition of serine proteases, the 4H-3,1-benzoxazin-4-one scaffold has been investigated for its effects on other enzyme classes.

α-Chymotrypsin: A series of 4H-3,1-benzoxazin-4-ones that inhibit human cathepsin G were also found to be effective inhibitors of bovine chymotrypsin. nih.gov This dual inhibitory action suggests a broader spectrum of activity against related proteases.

Molecular Mechanisms of Enzyme-Ligand Interactions (In Vitro)

Molecular docking studies have provided insights into the binding modes of 4H-3,1-benzoxazin-4-one inhibitors with their target enzymes. In the case of cathepsin G, the 4H-3,1-benzoxazin-4-one moiety fits into the S1 subsite of the enzyme's active site. nih.gov The orientation within this subsite is dictated by the nature of the substituent at the 2-position. nih.gov

For example, with a 2-(3-pyridinyl) substituent, the C₄-ketone group of the benzoxazinone appears to form a hydrogen bond with Ser181 of cathepsin G. nih.gov In contrast, for the more potent 2-(furan-2-yl) derivative, the C₄-ketone group seems to hydrogen bond with Ser200. nih.gov This difference in binding orientation, favoring interactions with a five-membered ring containing a heteroatom like the furan-2-yl group, is believed to contribute to its superior inhibitory potency. nih.gov These findings underscore the importance of specific hydrogen bond interactions in the enzyme-inhibitor complex.

Antioxidant Activity

The antioxidant properties of benzoxazinone derivatives have been a subject of investigation. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, are commonly used to evaluate this activity. nih.gov

A study on a series of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones demonstrated significant antioxidant potential, with percent inhibition ranging from 34.45% to 85.93% compared to the standard. nih.gov This suggests that the benzoxazinone core, particularly when substituted with electron-withdrawing groups like a nitro group, can effectively scavenge free radicals. The antioxidant capacity of these compounds often correlates with their other biological activities, such as cytotoxicity against cancer cells. nih.gov Other studies on related benzoxazinic structures have also confirmed their antioxidant potential, sometimes superior to established antioxidant compounds. mdpi.com

Other Pharmacological Effects (In Vitro Studies)

The broad biological profile of the 4H-3,1-benzoxazin-4-one scaffold extends to other pharmacological effects observed in in vitro settings. These compounds have been reported to possess a wide spectrum of activities, including:

Antifungal and antibacterial properties. mdpi.com

Potential as antiphlogistic (anti-inflammatory) agents. mdpi.com

Some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

The versatility of the benzoxazinone core structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities that continue to be explored by researchers. mdpi.com

Hypoglycemic Activity (for related benzoxazinones)

Certain benzoxazinone derivatives have been investigated for their potential to manage blood glucose levels. Their mechanism of action often involves the inhibition of key enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.

One study explored the in vitro hypoglycemic effects of novel benzoxazine-based aglycones. The research demonstrated that these synthetic compounds could inhibit α-amylase and α-glucosidase. For instance, the compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] acs.orgnih.govoxazin-2-yl)phenol showed a notable anti-hyperglycemic effect by inhibiting glucose uptake. nih.gov The inhibitory activity of these derivatives against α-amylase and α-glucosidase suggests a potential therapeutic application in the management of type 2 diabetes. nih.gov

Interactive Table: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Selected Benzoxazine (B1645224) Derivatives nih.gov

CompoundConcentration (µM)α-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
4-(7-chloro-2,4-dihydro-1H-benzo[d] acs.orgnih.govoxazin-2-yl)phenol1006875
Acarbose (Standard)1008592

Antiviral Activity (select examples from benzoxazinone class)

The benzoxazinone structural motif is present in a variety of compounds that have been screened for antiviral properties. Research has shown that certain derivatives exhibit selective inhibitory activity against specific viruses.

For example, a series of 6-benzoyl-benzoxazolin-2-one derivatives were synthesized and evaluated for their antiviral efficacy. Several of these compounds demonstrated selective inhibition of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov Notably, these compounds were found to be active against both thymidine (B127349) kinase-competent (TK+) and deficient (TK-) strains of VZV, as well as ganciclovir-resistant clinical isolates of HCMV. nih.gov The most active compounds in this series included 6-(3-fluorobenzoyl)benzoxazolin-2-one and its derivatives, which displayed a selectivity index ranging from 10 to 20. nih.gov Time-of-addition experiments suggested that their mechanism of action might be similar to that of ganciclovir (B1264) and cidofovir. nih.gov

Interactive Table: Antiviral Activity of Selected 6-Benzoyl-benzoxazolin-2-one Derivatives nih.gov

CompoundVirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
6-(3-fluorobenzoyl)benzoxazolin-2-oneHCMV55010
6-(3-fluorobenzoyl)benzoxazolin-2-oneVZV45012.5
Ganciclovir (Standard)HCMV2.6>100>38

Central Nervous System-Related Activities (for derived quinazolones)

Quinazolinones, which can be synthesized from benzoxazinone precursors, are a well-established class of compounds with significant central nervous system (CNS) activity. semanticscholar.orgnih.gov One of the most historically notable examples is methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), which possesses sedative-hypnotic properties. semanticscholar.org

The mechanism of action for many CNS-active quinazolinones is believed to involve the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. semanticscholar.org Specifically, these compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization and a decrease in neuronal excitability. semanticscholar.org This mechanism underlies their anticonvulsant and sedative effects. semanticscholar.org

A study focusing on new 2-substituted-3-allyl-4(3H)-quinazolinone derivatives evaluated their anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice. semanticscholar.org The neurotoxicity of these compounds was also assessed using the rotarod test. Molecular docking studies suggested that the anticonvulsant activity of these derivatives correlates with their binding affinity to the GABA-A receptor. semanticscholar.org

Interactive Table: Anticonvulsant Activity of Selected Quinazolinone Derivatives semanticscholar.org

CompoundAnticonvulsant Activity (% Protection against PTZ-induced seizures)Neurotoxicity (% Motor Impairment)
Compound 4c10016.7
Compound 4b83.316.7
Compound 4d83.333.3
Methaqualone (Reference)10050
Sodium Valproate (Reference)1000

Mineralocorticoid Receptor Antagonism (for related benzoxazin-3-ones)

Mineralocorticoid receptor (MR) antagonists are valuable therapeutic agents for cardiovascular diseases like hypertension and congestive heart failure. acs.orgnih.gov In the search for novel, potent, and selective nonsteroidal MR antagonists, researchers have identified derivatives of 2H-1,4-benzoxazin-3(4H)-one as a promising class of compounds. acs.orgnih.gov

Through scaffold hopping and optimization, a series of benzoxazin-3-one (B8392483) derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position were developed. acs.orgnih.gov These compounds were found to be potent and selective MR antagonists. One of the most promising compounds from this series, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated high potency and good selectivity. acs.orgnih.gov

Interactive Table: In Vitro Mineralocorticoid Receptor Antagonist Activity of a Selected Benzoxazin-3-one Derivative acs.orgnih.gov

CompoundMR Binding Affinity (IC₅₀, nM)Selectivity vs. Androgen ReceptorSelectivity vs. Progesterone ReceptorSelectivity vs. Glucocorticoid Receptor
6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one10>1000>1000>1000
Eplerenone (Standard)2525001000>10000

Computational Chemistry and Theoretical Modeling of 2 3 Tolyl 4h 3,1 Benzoxazin 4 One

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug discovery to understand the interaction between a ligand and its target protein at the atomic level. For 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, molecular docking simulations can be employed to predict its binding affinity towards various biological targets, thereby suggesting its potential therapeutic applications.

Studies on structurally related 2-substituted-4H-3,1-benzoxazin-4-one derivatives have demonstrated their potential as inhibitors of various enzymes. For instance, certain derivatives have been investigated as inhibitors of Cathepsin G, a serine protease implicated in inflammatory diseases. nih.gov In such studies, docking simulations reveal the key interactions between the benzoxazinone (B8607429) scaffold and the amino acid residues within the enzyme's active site. The 4H-3,1-benzoxazin-4-one moiety typically fits into specific subsites of the target protein. nih.gov

A hypothetical molecular docking study of this compound against a target like Cathepsin G could yield the following type of data:

ParameterPredicted ValueKey Interacting Residues
Binding Energy (kcal/mol)-8.5Ser195, His57, Trp215
Inhibition Constant (Ki) (µM)1.2-
Hydrogen Bonds2Ser195, Gly193
Hydrophobic Interactions5Trp215, Phe192, Val216

This table represents hypothetical data for illustrative purposes.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These calculations can provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Studies on related N-aryl substituted heterocyclic compounds have shown that substituent effects can significantly influence these electronic properties. rsc.org

The MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

A representative table of DFT-calculated electronic properties for this compound would look as follows:

PropertyCalculated Value (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4
Ionization Potential6.2
Electron Affinity1.8

This table contains representative theoretical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Studies on related benzoxazinone-containing compounds have utilized MD simulations to understand their structural stability and interactions with their environment, such as a protein binding site. nih.gov For this compound, an MD simulation would typically involve placing the molecule in a solvent box (e.g., water) and simulating its movements over a period of nanoseconds.

The analysis of the MD trajectory would provide information on the distribution of dihedral angles, root-mean-square deviation (RMSD) of the atomic positions, and the formation of intramolecular and intermolecular hydrogen bonds. This is particularly important for understanding how the molecule might adapt its conformation upon binding to a biological target. The conformational flexibility can be a key determinant of its biological activity. researchgate.netnih.gov

A summary of potential findings from an MD simulation could be presented as:

Simulation ParameterResult
Simulation Time100 ns
Average RMSD1.5 Å
Predominant Dihedral Angle (C-C-C-N)45° ± 10°
Solvent Accessible Surface Area (SASA)350 Ų

This table illustrates the type of data that can be obtained from MD simulations.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts.

The Hirshfeld surface of this compound would be mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. It is expected that H···H, C···H/H···C, and O···H/H···O contacts would be the most significant contributors to the crystal packing, which is a common feature for many organic molecules. nih.govnih.gov

The percentage contributions of various intermolecular contacts can be summarized in a table:

Intermolecular ContactContribution (%)
H···H45.0
C···H / H···C25.5
O···H / H···O18.2
N···H / H···N5.8
C···C (π-π stacking)5.5

This table presents plausible data based on analyses of similar structures.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated.

For a class of compounds like 2-substituted-4H-3,1-benzoxazin-4-ones, a QSAR study would involve compiling a dataset of analogues with their experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. researchgate.netnih.gov

A QSAR study on benzoxazinone derivatives could reveal the key structural features that govern their activity. For example, a model might indicate that a certain volume or electronic property of the substituent at the 2-position is critical for high potency. Such models are invaluable for guiding the synthesis of new derivatives with potentially improved activity. researchgate.netnih.gov

A typical QSAR model can be represented by a linear equation and its statistical parameters:

Model EquationpIC50 = 0.8 * LogP - 0.2 * MW + 1.5 * (HOMO) + 3.4
Statistical Parameter Value
Correlation Coefficient (R²)0.92
Cross-validated R² (Q²)0.85
Standard Error of Estimate0.25

This table illustrates a hypothetical QSAR model and its statistical validation parameters.

Applications in Chemical Biology and Material Sciences

Role as Precursors and Synthetic Building Blocks in Complex Molecule Synthesis

The 4H-3,1-benzoxazin-4-one core is a key precursor for creating a variety of heterocyclic compounds, most notably quinazolinones. researchgate.net The benzoxazinone (B8607429) ring contains two electrophilic sites that are susceptible to nucleophilic attack, leading to ring-opening. Subsequent reclosure of the ring structure can yield new and chemically interesting compounds. mdpi.com This reactivity makes 2-(3-tolyl)-4H-3,1-benzoxazin-4-one and its analogs versatile building blocks.

The synthesis of these benzoxazinones often begins with anthranilic acid or its derivatives. For instance, reacting anthranilic acid with two equivalents of an acid chloride, such as 3-methylbenzoyl chloride, in a pyridine (B92270) solution is a common method to produce the corresponding 2-aryl-3,1-benzoxazin-4-one. uomosul.edu.iqrsc.org Another synthetic route involves the reaction of N-acylanthranilic acid with a cyclizing agent like cyanuric chloride. mdpi.commdpi.com

Once formed, the benzoxazinone can undergo various transformations. For example, reaction with nitrogen nucleophiles like amines leads to the formation of 2-substituted quinazolinones. researchgate.netnih.gov The reaction of 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines in the presence of a Keggin-type heteropolyacid catalyst under microwave irradiation produces 2-benzoylamino-N-phenyl-benzamide derivatives. researchgate.net Similarly, treatment with hydrazine (B178648) can yield N-pyrazolyl anthranilic acid derivatives. raco.cat These reactions highlight the role of the benzoxazinone as an intermediate scaffold that can be readily converted into other complex heterocyclic systems.

Table 1: Examples of Complex Molecules Synthesized from Benzoxazinone Precursors interactive_table "Product","Starting Benzoxazinone","Reactant(s)","Reference" "2-Benzoylamino-N-phenyl-benzamide derivatives","2-phenyl-3,1-(4H)-benzoxazin-4-one","Substituted anilines"," researchgate.net" "N-pyrazolyl anthranilic acid","2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one","Hydrazine"," raco.cat" "3-(Benzooxazol-2-yl) propenone","2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one","2-Aminophenol"," raco.cat" "3-Thiourido-3(4H)-quinazolinone derivative","2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one","Thiosemicarbazide"," raco.cat" "Isoxazolinyl-1,2,3-triazolyl- uomosul.edu.iqchemimpex.com-benzoxazin-3-one derivatives","4-(prop-2-yn-1-yl)-2H- uomosul.edu.iqchemimpex.com-benzoxazin-3-one","Allylic azide (B81097), Substituted nitrile oxides"," nih.gov"

Scaffold Optimization in Medicinal Chemistry Programs

The benzoxazine (B1645224) structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active compounds. nih.gov Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govontosight.ai This makes the this compound core an attractive starting point for drug discovery and lead optimization programs.

Scaffold hopping and bioisosteric modulation are common strategies in medicinal chemistry to improve the efficacy and pharmacokinetic properties of a lead compound. researchgate.net The benzoxazinone scaffold can be modified at various positions to fine-tune its biological activity. nih.gov For example, the synthesis of a library of 7-nitro-2-aryl-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-ones, where the aryl group at the 2-position was varied, led to the discovery of compounds with potent anticancer and antioxidant activities. nih.gov

The versatility of the benzoxazinone core allows for its incorporation into more complex polyheterocyclic systems, aiming to combine the biological activities of different pharmacophores. A study focused on the synthesis of novel isoxazolinyl-1,2,3-triazolyl- uomosul.edu.iqchemimpex.com-benzoxazin-3-one derivatives, combining three heterocyclic components known for their diverse biological activities. nih.gov This approach of scaffold optimization and hybridization is a key strategy in the development of new therapeutic agents. nih.gov

Table 2: Reported Biological Activities of Benzoxazinone Scaffolds interactive_table "Biological Activity","Benzoxazinone Class","Reference" "Anticancer","7-nitro-2-aryl-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-ones, 2-aryl-4H-3,1-benzoxazin-4-ones"," nih.govnih.gov" "Anti-inflammatory","Thio derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one, General 2H-1,4-benzoxazin-3(4H)-ones"," ontosight.ainih.gov" "Antimicrobial","2-Ethoxy-(4H)-3,1-benzoxazin-4-one derivatives, 2H-1,4-benzoxazin-3(4H)-ones"," nih.govontosight.ai" "Antioxidant","7-nitro-2-aryl-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-ones"," nih.gov" "Pancreatic α-amylase and intestinal α-glucosidase inhibition","Isoxazolinyl-1,2,3-triazolyl- uomosul.edu.iqchemimpex.com-benzoxazin-3-one derivatives"," nih.gov"

Exploration in Agrochemical Formulations (Herbicides, Pesticides)

The application of benzoxazinone derivatives extends to the field of agricultural chemistry. mdpi.comchemimpex.com Certain compounds within this class have been investigated for their potential use as active ingredients in agrochemical formulations, such as herbicides and pesticides. nih.govchemimpex.comresearchgate.net

For instance, 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one is noted for its potential application in formulating herbicides and pesticides. chemimpex.com The ability of such compounds to interact with specific biological pathways in weeds or pests can lead to the development of more effective crop protection solutions. chemimpex.com The stability and solubility characteristics of these compounds are also important factors that enhance their suitability for various agricultural formulations. chemimpex.com

Development of Novel Functional Materials

The unique chemical structure of 4H-3,1-benzoxazin-4-ones also makes them candidates for the development of novel functional materials. mdpi.com The fused N,O-heterocyclic skeleton is a feature found in various materials science applications. mdpi.com The ability to synthesize a wide range of derivatives from the benzoxazinone core allows for the tuning of physical and chemical properties, which is essential for creating new materials with specific functions. Research in this area explores how the structural modifications of the benzoxazinone scaffold can lead to materials with desired optical, electronic, or thermal properties.

Compound List

Table 3: List of Mentioned Chemical Compounds interactive_table "Compound Name","Molecular Formula" "this compound","C15H11NO2" "4H-3,1-benzoxazin-4-one","C8H5NO2" "Quinazolinone","C8H6N2O" "Anthranilic acid","C7H7NO2" "3-Methylbenzoyl chloride","C8H7ClO" "Cyanuric chloride","C3Cl3N3" "2-phenyl-3,1-(4H)-benzoxazin-4-one","C14H9NO2" "2-Benzoylamino-N-phenyl-benzamide","C20H16N2O2" "2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one","C19H15NO4" "N-pyrazolyl anthranilic acid","C10H9N3O2" "2-Aminophenol","C6H7NO" "3-(Benzooxazol-2-yl) propenone","C10H7NO2" "Thiosemicarbazide","CH5N3S" "3-Thiourido-3(4H)-quinazolinone","C9H8N4OS" "4-(prop-2-yn-1-yl)-2H- uomosul.edu.iqchemimpex.com-benzoxazin-3-one","C11H9NO2" "Allylic azide","C3H5N3" "7-nitro-2-aryl-4H-benzo[d] uomosul.edu.iqnih.govoxazin-4-one","Varies with aryl group" "6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one","C16H14N2O2"

Future Directions and Emerging Research Avenues for 2 3 Tolyl 4h 3,1 Benzoxazin 4 One

Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, including the 3-tolyl derivative, has traditionally relied on methods that may involve harsh reagents or catalysts. tandfonline.commdpi.com Future research is increasingly focused on aligning chemical production with the principles of green chemistry.

Key sustainable approaches include:

Mechanochemical Synthesis: Techniques like ball-milling offer a solvent-free or minimal-solvent approach, reducing waste and energy consumption. rsc.orgacs.org This method has been successfully applied to produce other benzoxazine (B1645224) monomers with high yields and scalability. rsc.org

Bio-based Feedstocks: The core components of benzoxazinones, such as substituted phenols and amines, can be derived from renewable resources. researchgate.netrsc.org Researchers are exploring the use of precursors like vanillin, cardanol, and furfurylamine (B118560) to create fully bio-based benzoxazine monomers, reducing reliance on fossil fuels. researchgate.netrsc.orgresearchgate.net

Greener Catalysts and Solvents: The use of heterogeneous catalysts, which can be easily recovered and recycled, presents a significant improvement over homogeneous systems. organic-chemistry.org Palladium-catalyzed carbonylative coupling is one such method that offers high atom economy and catalyst recyclability. organic-chemistry.org Furthermore, replacing hazardous solvents with safer alternatives like ethanol (B145695) or ethyl acetate (B1210297) is a critical goal. researchgate.net Microwave-assisted organic synthesis (MAOS) also represents a green and efficient strategy for synthesizing benzoxazines. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Benzoxazinones
ApproachConventional MethodSustainable AlternativeKey Advantages of Alternative
CatalysisHomogeneous catalysts (e.g., Pd/PtBu3)Heterogeneous palladium catalysts, Metal-free catalysts nih.govrsc.orgEasy recovery and recycling, reduced metal contamination organic-chemistry.org
Energy/Reaction ConditionsHigh-temperature refluxMechanochemical ball-milling, Microwave irradiation rsc.orgnih.govReduced reaction times, lower energy use, often solvent-free
SolventsPyridine (B92270), Chloroform nih.govEthanol, Ethyl Acetate, or solvent-free conditions researchgate.netReduced toxicity and environmental impact
Starting MaterialsFossil fuel-derived precursorsBio-based phenols and amines (e.g., cardanol, vanillin) rsc.orgresearchgate.netUse of renewable resources, sustainability

Identification of Novel Biological Targets and Polypharmacology

The benzoxazinone (B8607429) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comresearchgate.net While much is known about the general class, future research on 2-(3-tolyl)-4H-3,1-benzoxazin-4-one will focus on identifying its specific targets and exploring its polypharmacological potential—the ability to modulate multiple targets simultaneously.

Known Targets for the Benzoxazinone Class: Derivatives have shown inhibitory activity against enzymes like serine proteases (e.g., human leukocyte elastase, α-chymotrypsin), topoisomerases, and bacterial enzymes like MenB, which is crucial for mycobacterial viability. nih.govnih.gov They also have potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govraco.catnih.gov

Emerging Targets: Computational studies suggest novel targets for benzoxazinone derivatives, including enzymes involved in neurodegenerative diseases (like acetylcholinesterase), diabetes (α-amylase and α-glucosidase), and malaria (PfATP4 receptor). nih.govnih.govresearchgate.net

Polypharmacology: The ability to hit multiple targets can be advantageous for treating complex diseases like cancer or neuroinflammation. The 3-tolyl group on the benzoxazinone core will influence its binding profile. Future studies will likely use proteomic and chemical biology approaches to map the full range of protein interactions for this compound, potentially revealing synergistic therapeutic effects.

Advanced Drug Design through Integrated Computational and Experimental Approaches

Modern drug discovery relies on a synergistic interplay between computational modeling and experimental validation. For this compound, this integrated approach will be crucial for optimizing its therapeutic potential.

Computational Modeling: In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are powerful tools. ijpsjournal.comrsc.org These methods can predict how the 3-tolyl substituent influences the molecule's binding affinity and selectivity for various protein targets. ijpsjournal.comrsc.orgnih.gov Computational studies can guide the design of new analogs with improved potency and reduced off-target effects, saving significant time and resources. rsc.org

Experimental Validation: The predictions from computational models must be confirmed through rigorous experimental work. This includes synthesizing the designed compounds and evaluating their biological activity using in vitro assays (e.g., enzyme inhibition assays, cell viability studies) and, subsequently, in in vivo models. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to developing lead compounds. nih.gov

Table 2: Integrated Approaches in Drug Design for Benzoxazinone Derivatives
PhaseComputational Tool/TechniqueExperimental ValidationObjective
Target IdentificationReverse docking, proteome-wide screeningActivity-based protein profiling (ABPP), thermal shift assaysIdentify novel protein targets nih.gov
Lead IdentificationMolecular Docking, Virtual Screening ijpsjournal.comEnzyme inhibition assays (e.g., IC50 determination) nih.govFind initial hits with desired activity
Lead Optimization3D-QSAR, Molecular Dynamics (MD) simulations rsc.orgnih.govSynthesis of analogs, Structure-Activity Relationship (SAR) studiesImprove potency, selectivity, and pharmacokinetic properties
PharmacokineticsADME (Absorption, Distribution, Metabolism, Excretion) prediction nih.govnih.govCell permeability assays, metabolic stability studiesEnsure the molecule can reach its target in the body

Exploration of Bio-conjugation and Prodrug Strategies

Even a potent molecule can fail as a drug if it has poor solubility, stability, or accumulates in the wrong tissues. Bioconjugation and prodrug strategies are powerful methods to overcome these pharmacokinetic hurdles. digitellinc.com

Prodrug Design: A prodrug is an inactive form of a drug that is converted to the active form in the body. digitellinc.comnih.gov For this compound, a prodrug could be created by attaching a "promoiety" that improves water solubility or targets specific tissues (like tumors). digitellinc.comnih.gov For example, linking it to a quinone that is reduced by bacterial-specific enzymes could create a targeted antibacterial agent. nih.gov

Bioconjugation: This involves linking the molecule to another entity, such as a peptide, antibody, or polymer, to enhance its therapeutic profile. nih.govlibretexts.org Attaching alkyne or azide (B81097) tags to the benzoxazinone scaffold allows for "click chemistry," a highly efficient reaction used to link the molecule to carriers or imaging agents. nih.gov This strategy has been explored for creating activity-based probes to identify serine protease targets. nih.gov These approaches could be adapted for this compound to develop targeted drug delivery systems or diagnostic tools.

Niche Applications in Emerging Technologies

Beyond pharmaceuticals, the unique chemical properties of this compound open doors to applications in other advanced fields.

Agrochemicals: Natural benzoxazinones are known to be involved in plant defense mechanisms. nih.gov This has inspired the development of synthetic benzoxazinone derivatives as herbicides. mdpi.com Specifically, some benzoxazinone-based compounds are potent inhibitors of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), a validated target for herbicides. nih.gov Research could focus on whether the 3-tolyl derivative offers superior selectivity, effectively controlling weeds without harming crops.

Materials Science: Benzoxazine monomers can undergo thermal ring-opening polymerization to form polybenzoxazines, a class of high-performance phenolic resins. researchgate.net These materials are known for their excellent thermal stability, low water absorption, and fire resistance. researchgate.net The specific structure of the monomer, including the 3-tolyl group, would influence the properties of the resulting polymer. Future research could explore the use of this compound in creating novel polymers for applications in electronics, aerospace, or as fire-resistant coatings.

Q & A

Q. What are the most efficient synthetic methods for preparing 2-(3-tolyl)-4H-3,1-benzoxazin-4-one?

Q. How can the structure of this compound derivatives be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • IR Spectroscopy : Detect characteristic absorption bands (e.g., υC=O at ~1720–1740 cm⁻¹, υC=N at ~1600–1640 cm⁻¹) .
  • NMR (¹H and ¹³C) : Identify substituent-specific signals (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups in the 3-tolyl moiety at δ ~2.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M−Cl]+ for halogenated derivatives) .
  • Elemental Analysis : Validate empirical formulas with <0.4% deviation .

Q. What are common reactions involving the 4H-3,1-benzoxazin-4-one core?

  • Methodological Answer : The heterocyclic ring undergoes nucleophilic attack at the C4 carbonyl group. For example:
  • Hydrazine Hydrate Reaction : In ethanol under reflux, the ring opens to form hydrazide derivatives (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide) .
  • Nucleophilic Addition : 2-Aminobenzothiazoles react with the benzoxazinone core to yield quinazolin-4(3H)-one derivatives with anticonvulsant or antimicrobial activity .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Substituents at the 2-position (e.g., 3-tolyl) sterically hinder nucleophilic attack at C4. Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity at C4, accelerating ring opening. For example, tetrachloro-substituted derivatives show slower reaction kinetics with hydrazine due to steric bulk, requiring prolonged reflux (6–8 hours vs. 2–4 hours for unsubstituted analogs) . Computational modeling (DFT) can predict reaction pathways by analyzing charge distribution and transition states .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce halogens (Br, Cl) at position 6 to enhance hypolipidemic activity. For instance, 6-bromo derivatives elevate HDL cholesterol by 40–50% in rat models .
  • Bioisosteric Replacement : Replace the 3-tolyl group with 4-(1,1-dimethylethyl)phenyl to improve metabolic stability and bioavailability .
  • Hybridization : Conjugate with chalcone moieties to enhance antibacterial activity (e.g., MIC values of 32–64 µg/mL against S. aureus) .

Q. How can contradictory data on reaction yields or biological activities be resolved?

  • Methodological Answer :
  • Metabolite Analysis : For biological studies, use LC-MS to identify active metabolites (e.g., hydrolyzed quinazolinones) that may contribute to observed effects .
  • Statistical Validation : Apply ANOVA or t-tests to compare replicated data across studies (e.g., antimicrobial assays with n ≥ 3) .

Methodological Considerations

Q. What are the limitations of current synthetic methods for this compound?

Q. How can computational tools aid in designing novel derivatives?

  • Answer :
  • Docking Studies : Use AutoDock or similar software to predict binding affinities for target proteins (e.g., human neutrophil elastase) .
  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ, logP) with biological endpoints (e.g., IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.